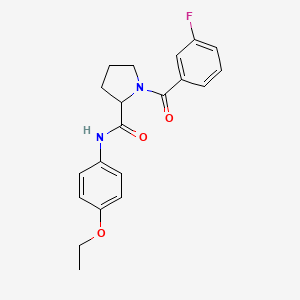![molecular formula C17H23N3O B6131461 2-[4-(5-isoquinolinylmethyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6131461.png)
2-[4-(5-isoquinolinylmethyl)-1-methyl-2-piperazinyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(5-isoquinolinylmethyl)-1-methyl-2-piperazinyl]ethanol is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields of research. This compound is also known by its chemical formula C18H23N3O and is commonly referred to as ISO. The purpose of
Mechanism of Action
The mechanism of action of 2-[4-(5-isoquinolinylmethyl)-1-methyl-2-piperazinyl]ethanol is complex and not yet fully understood. It is believed to act as a dopamine D2 receptor antagonist in the brain, which may contribute to its potential therapeutic effects in the treatment of neurological disorders. Additionally, it has been shown to have an affinity for the sigma-1 receptor, which may play a role in its anti-cancer properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-(5-isoquinolinylmethyl)-1-methyl-2-piperazinyl]ethanol are still being studied. However, it has been shown to have an effect on dopamine signaling in the brain, which may contribute to its potential therapeutic effects in the treatment of neurological disorders. Additionally, it has been shown to have an effect on cell proliferation and apoptosis, which may play a role in its anti-cancer properties.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 2-[4-(5-isoquinolinylmethyl)-1-methyl-2-piperazinyl]ethanol in lab experiments is its potential therapeutic applications in the treatment of neurological disorders and cancer. Additionally, its unique chemical structure makes it a valuable tool for studying dopamine signaling in the brain. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
Future Directions
There are several future directions for research on 2-[4-(5-isoquinolinylmethyl)-1-methyl-2-piperazinyl]ethanol. One area of research is the development of more efficient synthesis methods that can produce this compound in larger quantities and at a lower cost. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in the treatment of neurological disorders and cancer. Finally, research is needed to explore the potential applications of this compound in other fields of research, such as drug discovery and chemical biology.
Synthesis Methods
The synthesis of 2-[4-(5-isoquinolinylmethyl)-1-methyl-2-piperazinyl]ethanol is a complex process that involves several steps. The initial step involves the reaction of 5-isoquinolinemethanol with 1-methylpiperazine in the presence of a catalyst to form the intermediate compound 4-(5-isoquinolinylmethyl)-1-methyl-2-piperazine. This intermediate is then reacted with ethylene oxide to produce the final product 2-[4-(5-isoquinolinylmethyl)-1-methyl-2-piperazinyl]ethanol.
Scientific Research Applications
2-[4-(5-isoquinolinylmethyl)-1-methyl-2-piperazinyl]ethanol has been studied extensively in various fields of research. One of the primary applications of this compound is in the field of neuroscience. It has been shown to have potential as a therapeutic agent for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, it has also been studied for its potential anti-cancer properties.
properties
IUPAC Name |
2-[4-(isoquinolin-5-ylmethyl)-1-methylpiperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-19-8-9-20(13-16(19)6-10-21)12-15-4-2-3-14-11-18-7-5-17(14)15/h2-5,7,11,16,21H,6,8-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHMYRAISBOAKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1CCO)CC2=CC=CC3=C2C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-N-(2-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-indole-2-carboxamide](/img/structure/B6131403.png)
![7-(2,2-dimethylpropyl)-2-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6131410.png)
![2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylacetamide](/img/structure/B6131418.png)
![1-methyl-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B6131437.png)
![(2-{[4-(carboxymethoxy)-3-methoxybenzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6131444.png)
![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6131455.png)
![2-{4-hydroxy-2-[(1-phenylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B6131463.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-[(2-hydroxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B6131465.png)
![3-(2-ethyl-1H-imidazol-1-yl)-N-{2-[4-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)morpholin-2-yl]ethyl}propanamide](/img/structure/B6131466.png)
![3,5-dichloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B6131471.png)
![7-[3-(3-chloroisoxazol-5-yl)propanoyl]-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6131479.png)
![2-(2-pyridinyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6131480.png)
![4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxy-N-[1-(2-thienyl)ethyl]benzamide](/img/structure/B6131487.png)